molecular formula C18H22O2Si B14696848 [(1-Methoxy-2,2-diphenylethenyl)oxy](trimethyl)silane CAS No. 31469-19-9

[(1-Methoxy-2,2-diphenylethenyl)oxy](trimethyl)silane

Cat. No.: B14696848
CAS No.: 31469-19-9
M. Wt: 298.5 g/mol
InChI Key: KXHJRUHLJRMSSR-UHFFFAOYSA-N
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Description

(1-Methoxy-2,2-diphenylethenyl)oxysilane is an organosilicon compound with the molecular formula C18H22O2Si. This compound is characterized by the presence of a silane group bonded to a methoxy-substituted diphenylethenyl moiety. It is used in various chemical applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxy-2,2-diphenylethenyl)oxysilane typically involves the reaction of trimethylsilyl chloride with a suitable precursor, such as (1-methoxy-2,2-diphenylethenyl) alcohol. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the silane bond. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the reactants.

Industrial Production Methods

In an industrial setting, the production of (1-Methoxy-2,2-diphenylethenyl)oxysilane may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxy-2,2-diphenylethenyl)oxysilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the silane group to a silane hydride.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions include silanol derivatives, silane hydrides, and various substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1-Methoxy-2,2-diphenylethenyl)oxysilane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: It is used in the production of advanced materials, coatings, and adhesives due to its unique properties.

Mechanism of Action

The mechanism by which (1-Methoxy-2,2-diphenylethenyl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form covalent bonds with other molecules, leading to the formation of stable complexes. These interactions can influence the reactivity and properties of the compound, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methoxy-2,2-diphenylethenyl)oxysilane
  • (1-Methoxy-2,2-diphenylethenyl)oxysilane
  • (1-Methoxy-2,2-diphenylethenyl)oxyphenylsilane

Uniqueness

(1-Methoxy-2,2-diphenylethenyl)oxysilane is unique due to its specific combination of a methoxy-substituted diphenylethenyl moiety and a trimethylsilyl group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

31469-19-9

Molecular Formula

C18H22O2Si

Molecular Weight

298.5 g/mol

IUPAC Name

(1-methoxy-2,2-diphenylethenoxy)-trimethylsilane

InChI

InChI=1S/C18H22O2Si/c1-19-18(20-21(2,3)4)17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3

InChI Key

KXHJRUHLJRMSSR-UHFFFAOYSA-N

Canonical SMILES

COC(=C(C1=CC=CC=C1)C2=CC=CC=C2)O[Si](C)(C)C

Origin of Product

United States

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